6-Bromoimidazo[1,2-B]pyridazine
Overview
Description
6-Bromoimidazo[1,2-B]pyridazine is used in organic syntheses and as pharmaceutical intermediates .
Synthesis Analysis
The synthesis of this compound involves the treatment of 3-bromo-6-chloroimidazo[1,2-B]pyridazine with a variety of 1° or 2° alkylamines .Molecular Structure Analysis
The molecular weight of this compound is 198.02 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a refrigerator .Scientific Research Applications
Antiviral Activities
6-Bromoimidazo[1,2-B]pyridazine derivatives have been studied for their antiviral properties. Notably, certain derivatives like 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine have demonstrated potent inhibitory effects against human cytomegalovirus and varicella-zoster virus replication in vitro. This suggests their potential as leads in antiviral agent development (Galtier et al., 2003).
Antimicrobial and Antifungal Properties
Compounds derived from this compound have shown promising antimicrobial activity. In one study, various synthesized derivatives exhibited high response against gram-positive and gram-negative bacteria, as well as fungi, highlighting their potential in treating bacterial and fungal infections (El-Salam et al., 2013).
Binding to Amyloid Plaques
Research has explored the use of imidazo[1,2-b]pyridazine derivatives for binding to amyloid plaques, which are characteristic of Alzheimer's disease. Certain derivatives demonstrated high binding affinity, suggesting their potential use in developing imaging agents for detecting these plaques (Zeng et al., 2010).
Antiproliferative Agents
Studies have synthesized various derivatives of this compound for potential antiproliferative applications. For instance, compounds containing this moiety have shown promising activity against liver carcinoma cancer cell lines, indicating their potential as antitumor agents (Gomha et al., 2015).
Interaction with Benzodiazepine Receptors
Imidazo[1,2-b]pyridazines have been synthesized and analyzed for their interaction with central and peripheral-type benzodiazepine receptors. These compounds showed high selective affinity, suggesting potential applications in developing medications for neurological disorders and imaging agents for disease states (Barlin, 2010).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues, which are structurally similar to 6-bromoimidazo[1,2-b]pyridazine, have been recognized as potential antituberculosis agents .
Mode of Action
Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) . The exact interaction of this compound with its targets and the resulting changes remain to be elucidated.
Biochemical Pathways
Given the potential antituberculosis activity of similar compounds, it is likely that this compound may interact with pathways related to tuberculosis pathogenesis .
Result of Action
Based on the potential antituberculosis activity of similar compounds, it can be speculated that this compound may have a significant impact on the cellular processes of tuberculosis bacteria .
Safety and Hazards
Future Directions
Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Therefore, 6-Bromoimidazo[1,2-B]pyridazine and its analogues may have potential applications in the development of new drugs, particularly for the treatment of tuberculosis .
Properties
IUPAC Name |
6-bromoimidazo[1,2-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUOULAGZMUPNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718225 | |
Record name | 6-Bromoimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-65-7 | |
Record name | 6-Bromoimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromoimidazo[1,2-b]pyridazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7H4MAJ6MD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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